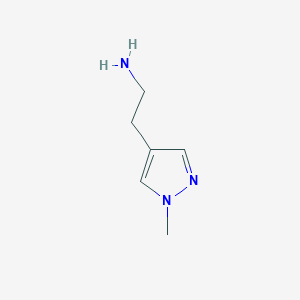

2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIZVEAXGCWHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629687 | |

| Record name | 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796845-58-4 | |

| Record name | 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust synthetic pathway for the preparation of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process commencing with the functionalization of 1-methyl-1H-pyrazole, followed by chain extension and subsequent reduction to the target primary amine. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in its successful replication and optimization.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a three-stage sequence starting from 1-methyl-1H-pyrazole. The core strategy involves:

-

Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring via the Vilsmeier-Haack reaction to yield 1-methyl-1H-pyrazole-4-carbaldehyde.

-

Cyanation: Conversion of the aldehyde to the corresponding nitrile, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, through a two-step process involving oxime formation and subsequent dehydration.

-

Reduction: Transformation of the nitrile functionality into the target primary amine, this compound, using a powerful reducing agent such as lithium aluminum hydride or through catalytic hydrogenation.

This synthetic route is summarized in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for expected yields and key analytical parameters.

Stage 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems like 1-methyl-1H-pyrazole.[1][2][3]

Experimental Protocol:

-

To a stirred solution of N,N-dimethylformamide (DMF) (4 equivalents) cooled to 0 °C, phosphorus oxychloride (POCl₃) (2 equivalents) is added dropwise, ensuring the temperature is maintained below 10 °C.

-

The resulting mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

1-methyl-1H-pyrazole (1 equivalent) is then added to the pre-formed Vilsmeier reagent.

-

The reaction mixture is heated to 80-90 °C and stirred for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

The aqueous solution is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) until a pH of 7-8 is achieved.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-methyl-1H-pyrazole-4-carbaldehyde.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 1-methyl-1H-pyrazole-4-carbaldehyde | C₅H₆N₂O | 110.11 | 75-85 | White to pale yellow solid |

Stage 2: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile

This stage involves a two-step, one-pot conversion of the aldehyde to the nitrile via an oxime intermediate.

Experimental Protocol:

Step 2a: Oxime Formation

-

To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in ethanol, hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equivalents) and a base such as potassium hydroxide or sodium acetate (1.5 equivalents) are added.[4]

-

The mixture is heated to reflux and stirred for 2-4 hours until the starting aldehyde is consumed (monitored by TLC).

Step 2b: Dehydration to Nitrile

-

After cooling the reaction mixture from the previous step, a dehydrating agent is added. Common reagents for this transformation include acetic anhydride, thionyl chloride, or a catalytic amount of a suitable Lewis acid in a high-boiling solvent like DMF.[5] For example, heating the oxime in DMF at approximately 135°C can effect the dehydration.[5]

-

The reaction is heated, and the progress is monitored by TLC.

-

Once the reaction is complete, the mixture is cooled and worked up by pouring it into water and extracting the product with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

Purification by column chromatography or recrystallization yields 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) (over 2 steps) | Physical State |

| 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C₆H₇N₃ | 121.14 | 60-75 | Off-white to light brown solid |

Stage 3: Synthesis of this compound

The final step is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LAH) is a highly effective reagent for this transformation.[6][7][8] Catalytic hydrogenation offers a milder alternative.

Experimental Protocol (using Lithium Aluminum Hydride):

-

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

A suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (1 equivalent) in anhydrous THF is added dropwise to the LAH suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours.

-

The reaction is monitored by TLC for the disappearance of the starting nitrile.

-

After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide (NaOH), and then more water (Fieser workup). This should be done at 0 °C.

-

The resulting granular precipitate is filtered off and washed with THF or ethyl acetate.

-

The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude amine.

-

Purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Alternative Protocol (Catalytic Hydrogenation):

-

2-(1-methyl-1H-pyrazol-4-yl)acetonitrile is dissolved in a suitable solvent, such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.

-

A hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) in a hydrogenation apparatus.

-

The reaction is stirred at room temperature or with gentle heating until hydrogen uptake ceases.

-

The catalyst is carefully filtered off, and the solvent is removed under reduced pressure to give the desired amine.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| This compound | C₆H₁₁N₃ | 125.17 | 70-90 (LAH) | Colorless to pale yellow oil |

| 65-85 (Catalytic) |

Visualizing Key Transformations

The following diagrams illustrate the logic of the key chemical transformations in this synthesis.

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole.

References

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. One moment, please... [chemistrysteps.com]

An In-depth Technical Guide on the Chemical Properties of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine. Given the limited availability of data for this specific molecule, this guide synthesizes information from closely related structural analogs and established principles of pyrazole chemistry to provide a robust resource for research and development.

Core Chemical Properties

This compound is a primary amine featuring a 1-methyl-1H-pyrazole core. The pyrazole ring is an aromatic heterocycle known for its metabolic stability and its role as a versatile scaffold in medicinal chemistry.[1] The ethanamine side chain provides a key functional group for further chemical modification and interaction with biological targets.

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively reported in the literature. The following table summarizes predicted values and experimental data from close structural analogs to provide an estimated profile.

| Property | Value | Source (Analog Compound) |

| Molecular Formula | C₆H₁₁N₃ | - |

| Molecular Weight | 125.17 g/mol | - |

| Boiling Point | 218.2 ± 15.0 °C | Predicted for 1-(1-methyl-1H-pyrazol-4-yl)ethanamine[2] |

| Density | 1.12 ± 0.1 g/cm³ | Predicted for 1-(1-methyl-1H-pyrazol-4-yl)ethanamine[2] |

| pKa | 9.44 ± 0.29 | Predicted for 1-(1-methyl-1H-pyrazol-4-yl)ethanamine[2] |

| LogP | 0.6139 | 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine[3] |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine[3] |

| Hydrogen Bond Donors | 1 | 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine[3] |

| Hydrogen Bond Acceptors | 3 | 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine[3] |

| Rotatable Bonds | 1 | 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine[3] |

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from 1-methyl-1H-pyrazole-4-carbonitrile. The general workflow involves the synthesis of the nitrile intermediate followed by its reduction to the target primary amine.

Caption: Plausible synthetic pathway for the target compound.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-1H-pyrazole-4-carbonitrile (Intermediate)

This protocol is adapted from general procedures for the formylation of pyrazoles and subsequent conversion to nitriles.[4]

-

Formylation (Vilsmeier-Haack Reaction): To a cooled (0 °C) solution of phosphoryl chloride in dry N,N-dimethylformamide (DMF), add 1-methyl-1H-pyrazole dropwise. Stir the reaction mixture at room temperature for several hours. Pour the mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide. Extract the product, 1-methyl-1H-pyrazole-4-carbaldehyde, with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Oxime Formation and Dehydration: Reflux the crude carbaldehyde with hydroxylamine hydrochloride in a suitable solvent like ethanol. After the reaction is complete, the solvent is removed, and the resulting aldoxime is dehydrated using a reagent such as acetic anhydride or thionyl chloride to yield 1-methyl-1H-pyrazole-4-carbonitrile. Purify the product by column chromatography.

Protocol 2: Reduction of Nitrile to this compound

This protocol is based on standard nitrile reduction methods.[5][6]

-

Lithium Aluminum Hydride (LiAlH₄) Reduction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran). Add a solution of 1-methyl-1H-pyrazole-4-carbonitrile in the same solvent dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up: Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting aluminum salts and wash thoroughly with the ethereal solvent. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Caption: Workflow for the reduction and purification of the target amine.

Characterization

The structure and purity of this compound should be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: Expected signals would include a singlet for the N-methyl group, two singlets for the pyrazole ring protons, and multiplets for the two methylene groups of the ethanamine side chain. The NH₂ protons may appear as a broad singlet.[7]

-

¹³C NMR Spectroscopy: Resonances for the N-methyl carbon, the three pyrazole ring carbons, and the two carbons of the ethanamine side chain are expected.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed.

-

Infrared (IR) Spectroscopy: Characteristic N-H stretching vibrations for a primary amine are expected in the region of 3300-3500 cm⁻¹.[7]

Reactivity and Potential Biological Role

The pyrazole nucleus is generally aromatic and undergoes electrophilic substitution, typically at the C4 position if unsubstituted.[8] The ethanamine side chain possesses a nucleophilic primary amine, which can readily undergo reactions such as acylation, alkylation, and salt formation.

Role in Drug Discovery: Kinase Inhibition

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds that act as kinase inhibitors.[1][2] Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. Pyrazole-containing compounds can act as ATP-competitive inhibitors by binding to the kinase's active site.

Caption: Inhibition of a kinase cascade by a pyrazole compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory potential of a compound is a luminescence-based kinase assay that measures ADP production.[9][10]

-

Preparation: Serially dilute the test compound (and a known inhibitor as a positive control) in an appropriate buffer (e.g., DMSO).

-

Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate peptide, and ATP in a kinase assay buffer.

-

Incubation: Add the diluted test compound to the wells and incubate to allow for binding to the kinase. Initiate the reaction by adding the ATP/substrate mixture. Incubate at a controlled temperature (e.g., 30 °C) for a set time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and deplete any remaining ATP using a reagent like ADP-Glo™.

-

Signal Generation: Add a kinase detection reagent that converts the produced ADP back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for an in vitro kinase inhibition assay.

References

- 1. mdpi.com [mdpi.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bmglabtech.com [bmglabtech.com]

Spectroscopic Characterization of N-Methyl Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] A thorough and accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of these derivatives. This guide provides a comprehensive overview of the key spectroscopic techniques employed in the characterization of N-methyl pyrazole derivatives, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols and summarized data are presented to aid researchers in their endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[4][5] For N-methyl pyrazole derivatives, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyrazole ring and the nature of various functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum of an N-methyl pyrazole derivative will typically show distinct signals for the protons on the pyrazole ring, the N-methyl group, and any other substituents. The chemical shifts are influenced by the electronic environment, and coupling constants provide information about the connectivity of adjacent protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons are characteristic and sensitive to the substitution pattern.

Quantitative NMR Data

The following tables summarize typical NMR data for 1-methylpyrazole, which serves as a foundational reference. The exact chemical shifts for derivatives will vary depending on the nature and position of the substituents.

Table 1: ¹H NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃ [1]

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~7.5 | Doublet | ~1.8 |

| H5 | ~7.4 | Doublet | ~2.3 |

| H4 | ~6.2 | Triplet | ~2.1 |

| N-CH₃ | ~3.9 | Singlet | - |

Table 2: ¹³C NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃ [1]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C3 | ~138.7 |

| C5 | ~129.2 |

| C4 | ~105.4 |

| N-CH₃ | ~39.1 |

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

-

Sample Preparation:

-

Instrument Parameters (¹H NMR):

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Data Processing: [4]

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Apply baseline correction for a flat baseline.

-

Calibrate the spectrum using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Characteristic IR Absorptions

For N-methyl pyrazole derivatives, key IR absorptions include:

-

C-H stretching (aromatic): Typically observed around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic, N-CH₃): Usually found in the 2850-2960 cm⁻¹ region.

-

C=N and C=C stretching (pyrazole ring): These appear in the 1400-1600 cm⁻¹ range.

-

C-N stretching: Observed in the 1000-1300 cm⁻¹ region.

-

Other functional groups: Absorptions corresponding to other substituents (e.g., C=O, -NO₂, -OH) will also be present in their characteristic regions.

Quantitative IR Data

Table 3: Key IR Absorptions for 1-Methylpyrazole

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (N-CH₃) | Stretching | 2960 - 2850 |

| C=N / C=C (ring) | Stretching | 1600 - 1400 |

| C-N | Stretching | 1300 - 1000 |

Experimental Protocol for IR Spectroscopy (ATR)

Objective: To identify the functional groups in an N-methyl pyrazole derivative.

Methodology: [1]

-

Sample Preparation (Neat Liquid):

-

Place one drop of the liquid N-methyl pyrazole derivative directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[1]

-

-

Sample Preparation (Solid):

-

Place a small amount of the solid sample on the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[6]

-

-

Data Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.

-

Wavelength Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing:

-

Perform a background scan of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[7]

Ionization Techniques

For N-methyl pyrazole derivatives, which are typically small organic molecules, common ionization techniques include:

-

Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation. The molecular ion peak may sometimes be weak or absent.[7]

-

Electrospray Ionization (ESI): A soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts, allowing for the accurate determination of the molecular weight.[8]

Fragmentation Patterns

The fragmentation of N-methyl pyrazole derivatives in the mass spectrometer will depend on the structure of the specific derivative and the ionization method used. Common fragmentation pathways may involve the loss of the N-methyl group, cleavage of the pyrazole ring, and fragmentation of the substituents.

Quantitative MS Data

Table 4: Expected Mass Spectrometric Data for 1-Methylpyrazole

| Parameter | Value |

| Molecular Formula | C₄H₆N₂ |

| Exact Mass | 82.0531 u |

| Nominal Mass | 82 u |

| Expected [M+H]⁺ (ESI) | 83.0609 m/z |

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

Objective: To determine the molecular weight and fragmentation pattern of a volatile N-methyl pyrazole derivative.

Methodology: [1]

-

Sample Preparation:

-

Prepare a dilute solution of the N-methyl pyrazole derivative in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

Gas Chromatography (GC) Parameters: [1]

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: 40-400 m/z.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like pyrazoles, π → π* transitions are typically observed.

Electronic Transitions

The parent pyrazole molecule exhibits a π → π* transition.[1] N-methyl pyrazole and its derivatives are expected to show similar absorption profiles, with potential shifts in the absorption maximum (λ_max) depending on the nature and position of substituents on the pyrazole ring.[1]

Quantitative UV-Vis Data

Specific UV-Vis absorption data for a wide range of N-methyl pyrazole derivatives is not as extensively tabulated as NMR or IR data, as it is highly dependent on the specific chromophoric system of each derivative. However, pyrazole itself has a maximal UV absorption cross-section at 203 nm.[9]

Experimental Protocol for UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of an N-methyl pyrazole derivative.

Methodology: [1]

-

Sample Preparation:

-

Instrument Parameters: [1]

-

Data Acquisition:

-

Record the absorbance spectra for the series of diluted solutions.

-

Identify the wavelength of maximum absorbance (λ_max).

-

If desired, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε).

-

Workflow and Visualization

The logical flow for the spectroscopic characterization of a newly synthesized N-methyl pyrazole derivative typically starts with techniques that confirm the molecular weight and presence of key functional groups, followed by detailed structural elucidation.

Caption: Workflow for the spectroscopic characterization of N-methyl pyrazole derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zefsci.com [zefsci.com]

- 9. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Pyrazole Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activities of Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a diverse array of therapeutic agents with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties of pyrazole-based compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. Detailed experimental methodologies for key biological assays are provided, along with a systematic presentation of quantitative data and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and guide future drug discovery efforts.

Anticancer Activity of Pyrazole-Based Compounds

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2][3]

Targeting Kinase Signaling Pathways

A significant number of pyrazole-based anticancer compounds function as inhibitors of various protein kinases that are crucial for tumor growth and progression.

1.1.1. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition:

Several pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2, two key receptors implicated in tumor progression and angiogenesis.[4][5] By simultaneously blocking these pathways, these compounds can exert a synergistic anticancer effect.[4] For instance, certain pyrazolo[3,4-d]pyrimidine and dihydropyrano[2,3-c]pyrazole derivatives have demonstrated significant inhibitory activity against both EGFR and VEGFR-2.[4][5]

1.1.2. Cyclin-Dependent Kinase (CDK) Inhibition:

CDKs are essential for cell cycle regulation, and their dysregulation is a common feature of cancer. Pyrazole derivatives have been developed as CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[3][6] For example, some indole-pyrazole hybrids have shown potent inhibitory activity against CDK2.[3]

1.1.3. Other Kinase Targets:

Pyrazole-based compounds have also been shown to target other kinases involved in cancer, including Bruton's tyrosine kinase (BTK), and BRAF V600E.[2]

Tubulin Polymerization Inhibition

Microtubules are crucial for cell division, and their disruption can lead to mitotic arrest and apoptosis. Certain pyrazole derivatives act as tubulin polymerization inhibitors, thereby exerting their anticancer effects.[7]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyrazole-based compounds against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine | HEPG2 | 0.06 (EGFR inhibition) | [4][5] |

| Dihydropyrano[2,3-c]pyrazole | HEPG2 | 0.22 (VEGFR-2 inhibition) | [4][5] |

| Pyrazole-thiophene hybrid | MCF-7 | 6.57 | [1] |

| Pyrazole-thiophene hybrid | HepG2 | 8.86 | [1] |

| Pyrazole benzothiazole hybrid | HT29 | 3.17 | [2] |

| Pyrazole benzothiazole hybrid | PC3 | 4.52 | [2] |

| Pyrazole-thiadiazole hybrid | A549 | 1.537 | [3] |

| Indole-pyrazole hybrid | HCT116 | < 23.7 | [3] |

| Pyrazolo[4,3-f]quinoline | HCT116 | 1.7 | [2] |

Anti-inflammatory Activity of Pyrazole-Based Compounds

The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, being a prominent example.[8][9]

Mechanism of Action: COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[9] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[9] Pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib selectively inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[8][9]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of pyrazole derivatives is often evaluated in vivo using models like the carrageenan-induced paw edema assay.

| Compound Type | Assay | Result | Reference |

| Celecoxib | In vitro COX-2 inhibition | 30-fold greater inhibitory activity against COX-2 compared with COX-1 | [8] |

| Pyrazole derivative | Carrageenan-induced paw edema | Dose-dependent reduction in paw edema | [10] |

Antimicrobial Activity of Pyrazole-Based Compounds

Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[11][12]

Mechanism of Action

The antimicrobial mechanisms of pyrazole compounds are diverse and can involve the inhibition of essential microbial enzymes or disruption of cellular processes. Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[11][12] Others may act by disrupting the bacterial cell wall.[11]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is typically determined by their minimum inhibitory concentration (MIC).

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Naphthyl-substituted pyrazole-hydrazone | Staphylococcus aureus | 0.78-1.56 | [11] |

| Naphthyl-substituted pyrazole-hydrazone | Acinetobacter baumannii | 0.78-1.56 | [11] |

| Pyrazole-thiazole hybrid | Methicillin-resistant S. aureus (MRSA) | <0.2 (MBC) | [11] |

| Pyrazole derivative | Gram-positive and Gram-negative bacteria | as low as 12.5 | [11] |

| Pyrazole-1-carbothiohydrazide derivative | Candida albicans | 2.9-7.8 | [13] |

| Pyrazole-1-carbothiohydrazide derivative | Staphylococcus aureus | 62.5-125 | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays commonly used to evaluate the biological activities of pyrazole-based compounds.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole-based compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme and Inhibitor Incubation: In a 96-well plate, combine the COX-1 or COX-2 enzyme with the pyrazole-based compound at various concentrations and incubate for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Reaction Termination: After a defined incubation period, stop the reaction.

-

Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) or other detection methods.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.[14][15]

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.

Protocol:

-

Sample Preparation: Lyse treated and untreated cells to extract total proteins and determine the protein concentration.

-

Gel Electrophoresis (SDS-PAGE): Separate the protein lysates based on molecular weight using polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a non-specific protein solution (e.g., BSA or milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[16][17]

Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method

This method is used to determine the susceptibility of a microorganism to an antimicrobial agent.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the microbial suspension to create a lawn of bacteria.

-

Disk Application: Place paper disks impregnated with a known concentration of the pyrazole-based compound onto the agar surface.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

-

Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.[18][19]

Conclusion

Pyrazole-based compounds represent a highly versatile and pharmacologically significant class of molecules. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their amenability to chemical modification, ensures their continued importance in drug discovery and development. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers in the field, facilitating the evaluation of novel pyrazole derivatives and the elucidation of their mechanisms of action. Further exploration of the vast chemical space of pyrazole analogues holds great promise for the identification of next-generation therapeutics with improved potency, selectivity, and safety profiles.

References

- 1. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. scienceopen.com [scienceopen.com]

- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. How to Run a Western Blot Assay: An Illustrated Diagram | Bio-Techne [bio-techne.com]

- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. Western blot - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

In-Depth Technical Guide: Structure Elucidation of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine, a heterocyclic amine with potential applications in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document outlines a plausible synthetic route, provides detailed hypothetical experimental protocols, and presents predicted analytical data based on established chemical principles and spectral data from analogous structures. This guide serves as a robust framework for the synthesis, characterization, and future investigation of this compound.

Introduction

Heterocyclic compounds, particularly those containing the pyrazole scaffold, are of significant interest in the field of drug discovery due to their diverse pharmacological activities. The title compound, this compound, is a functionalized pyrazole that holds promise as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to known bioactive molecules suggests it may interact with various biological targets. This guide details a proposed pathway for its synthesis and a thorough methodology for its structural confirmation.

Proposed Synthesis Pathway

A two-step synthetic pathway is proposed for the preparation of this compound, commencing from the commercially available precursor, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. The synthesis involves the reduction of the nitrile functionality to a primary amine.

A Technical Guide to the Physical Characteristics of Substituted Pyrazole Ethanamines

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazole ethanamines represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and the incorporation of an ethanamine side chain offers versatile points for structural modification to modulate physicochemical properties and biological activity. This technical guide provides an in-depth overview of the physical characteristics of these compounds, focusing on their synthesis, structural elucidation, and physicochemical properties.

Physicochemical Properties

The physical state and solubility of substituted pyrazole ethanamines are dictated by the nature of the substituents on both the pyrazole ring and the ethanamine moiety. Generally, these compounds are found as oils or solids at room temperature. For instance, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)ethylamine is a colorless or light yellow oily liquid.[1] The solubility profile often shows good solubility in organic solvents like ethanol and dimethylformamide, with limited solubility in water.[1]

Table 1: Physical Properties of Representative Substituted Pyrazole Ethanamines

| Compound Name | Molecular Formula | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility | Reference |

| 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)ethylamine | C₈H₁₃N₃ | Colorless to light yellow oil | -15 to -16 | 235 (at 760 mmHg) | Soluble in ethanol, DMF; Insoluble in water | [1] |

| ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C₇H₁₃N₃ | Data not available | Data not available | Data not available | Data not available | [2] |

| (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine | C₁₁H₁₃N₃ | Data not available | Data not available | Data not available | Data not available | [3] |

| N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | C₁₂H₁₅N₃ | Data not available | Data not available | Data not available | Data not available | [4] |

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of substituted pyrazole ethanamines. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed to confirm the identity and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts are influenced by the substituents on the pyrazole ring.[5]

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles

| Proton Position | General Chemical Shift Range (ppm) | Notes | Reference |

| Pyrazole H-4 | 5.70 - 6.00 (singlet) | Can be influenced by substituents at positions 3 and 5. | [6] |

| Pyrazole N-H | 8.35 (singlet, broad) | Signal may be broad and is exchangeable with D₂O. | [7] |

| Methylene (-CH₂-) of Ethanamine | 2.50 - 3.50 (multiplet) | Coupling patterns depend on adjacent protons. | [8] |

| Methyl (-CH₃) on Pyrazole Ring | 2.10 - 2.40 (singlet) | Sharp singlet, characteristic of methyl groups on an aromatic ring. | [6] |

| Aromatic Protons (on substituents) | 6.80 - 8.20 (multiplet) | Complex multiplets are typical for phenyl or other aromatic substituents. | [7] |

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles

| Carbon Position | General Chemical Shift Range (ppm) | Notes | Reference |

| Pyrazole C-3/C-5 | 138.0 - 148.0 | Chemical shifts are sensitive to the nature of the N1-substituent. | [7] |

| Pyrazole C-4 | 104.0 - 106.0 | Typically appears at a higher field compared to C-3 and C-5. | [5] |

| Methylene (-CH₂-) of Ethanamine | 40.0 - 60.0 | The specific shift depends on the substituents on the nitrogen atom. | [1] |

| Methyl (-CH₃) on Pyrazole Ring | 11.0 - 14.0 | Appears in the aliphatic region of the spectrum. | [6] |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic functional groups within the molecule.

Table 4: Key IR Absorption Frequencies for Substituted Pyrazoles

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes | Reference |

| N-H Stretch | 3100 - 3500 | Medium | Present in N-unsubstituted pyrazoles. | [7] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of the pyrazole ring. | [9] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | From the ethanamine side chain. | [10] |

| C=N Stretch | 1580 - 1650 | Strong | Pyrazole ring stretching vibration. | [7] |

| C-N Stretch | 1200 - 1350 | Medium | From the ethanamine side chain. | [11] |

Solid-State Characterization: X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. The crystal packing is often stabilized by hydrogen bonds and other non-covalent interactions.[12]

Table 5: Representative Crystallographic Data for Substituted Pyrazoles

| Parameter | Example Value | Notes | Reference |

| Crystal System | Monoclinic, Triclinic, Orthorhombic | Varies depending on the specific compound and crystallization conditions. | [13][14] |

| Space Group | P2₁/n, P-1 | Common space groups observed for pyrazole derivatives. | [13][14] |

| Key Interactions | N-H···O, C-H···O, C-H···π, π-π stacking | These interactions play a crucial role in the crystal packing. | [12][14] |

Experimental Protocols

General Synthesis of Substituted Pyrazole Ethanamines

A common route for the synthesis of pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] The ethanamine side chain can be introduced before or after the formation of the pyrazole ring.

Protocol:

-

Reaction Setup: To a solution of the appropriate 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired hydrazine derivative.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, often by column chromatography on silica gel.

-

Functionalization: The ethanamine side chain can be introduced through various methods, such as reductive amination of a corresponding pyrazole aldehyde or ketone.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or place a drop of a liquid sample between two salt plates (e.g., NaCl).

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis, often by slow evaporation of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.[12]

Biological Context: Kinase Inhibition

Many substituted pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[7] Their ability to interfere with these pathways makes them attractive candidates for the development of therapeutics for diseases such as cancer and inflammatory disorders.

References

- 1. rsc.org [rsc.org]

- 2. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine | C11H13N3 | CID 18525794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | C12H15N3 | CID 18525797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. connectjournals.com [connectjournals.com]

- 8. paperpublications.org [paperpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the discovery and synthesis of novel pyrazole derivatives. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its versatile structure is found in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. This document provides a comprehensive overview of contemporary synthetic methodologies, key therapeutic applications with a focus on oncology, detailed experimental protocols, and visualizations of relevant biological pathways.

Modern Synthetic Methodologies for the Pyrazole Core

The construction of the pyrazole ring has evolved from classical condensation reactions to highly efficient modern catalytic and multicomponent strategies. These advancements offer improved yields, greater regioselectivity, and access to a broader chemical space.

-

Cyclocondensation Reactions: The most traditional method, known as the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This remains a fundamental strategy for creating simple pyrazole structures.[1]

-

[3+2] Cycloaddition Reactions: A powerful strategy for forming the five-membered pyrazole ring is the [3+2] dipolar cycloaddition. This method typically involves the reaction of a diazo compound or a nitrilimine with an alkyne or alkene.

-

Multicomponent Reactions (MCRs): MCRs have gained popularity for their efficiency and atom economy. Three-component and four-component reactions allow for the one-pot synthesis of highly substituted pyrazoles from simple starting materials like aldehydes, β-ketoesters, malononitrile, and hydrazines.[2] These methods are particularly valuable for generating libraries of diverse compounds for high-throughput screening.

Below is a generalized workflow for a three-component synthesis of a polysubstituted pyrazole.

Biological Activity and Therapeutic Applications: Focus on Oncology

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various enzymes and signaling pathways crucial for tumor growth and survival. A key area of focus has been the inhibition of Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

CDKs are a family of protein kinases that regulate the cell cycle.[3] Dysregulation of CDK activity is a hallmark of cancer. Specifically, CDK2, when complexed with Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression. Novel pyrazole derivatives have been designed as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Pyrazolo[3,4-d]pyrimidine derivatives, in particular, have been identified as potent inhibitors of VEGFR-2, thereby displaying anti-angiogenic activity.[5]

The diagram below illustrates the simplified signaling pathway of CDK2 in cell cycle progression and its inhibition by novel pyrazole derivatives.

Quantitative Data Summary

Numerous novel pyrazole and pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected compounds against various cancer cell lines and target kinases.

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

| Compound 4 | CDK2 | 3.82 | [4] |

| Compound 9 | CDK2 | 0.96 | [4] |

| Compound 9 | HCT-116 (Colon) | 10.003 | [4] |

| Compound P1 | HCT-116, HepG2, MCF-7 | 22.7 - 40.75 | [6] |

| Compound P2 | HCT-116, HepG2, MCF-7 | 22.7 - 40.75 | [6] |

| Compound VIIa | 57 Cancer Cell Lines | 0.326 - 4.31 | [7] |

| Compound 5a | HepG2 (Liver) | 3.46 | [8] |

| Compound 5a | VEGFR-2 | 0.267 | [8] |

| Compound 5a | CDK2 | 0.311 | [8] |

| Compound 6b | HepG2 (Liver) | 2.52 | [8] |

| Compound 6b | VEGFR-2 | 0.2 | [8] |

| Compound 6b | CDK2 | 0.458 | [8] |

| Compound 12b | MDA-MB-468 (Breast) | 3.343 | [5] |

| Compound 12b | VEGFR-2 | 0.063 | [5] |

| Compound 15 | CDK2 | 0.005 (Kᵢ) | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative protocols for the synthesis of pyrazole derivatives.

Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1)

This protocol describes the synthesis of a key pyrazolo[3,4-d]pyrimidine intermediate.[6]

Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B)

-

Reflux a mixture of 2-(1-ethoxyethylidene)malononitrile and phenylhydrazine in ethanol for 2 hours.

-

After cooling, the resulting precipitate is filtered, washed, and dried to yield the aminopyrazole carbonitrile intermediate.

Step 2: Synthesis of P1

-

A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B) (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.[6]

-

The reaction mixture is then cooled and poured into ice water.

-

The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the final product P1.[6]

-

Yield: 83%

-

Melting Point: 153–155 °C

-

One-Pot, Three-Component Synthesis of 3,5-Disubstituted Pyrazoles

This protocol outlines a general and efficient MCR for pyrazole synthesis.[10]

-

Reaction Setup: To a 25 mL round-bottom flask under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (0.01 mmol), CuI (0.03 mmol), triethylamine (2.0 mmol), the desired acid chloride (1.5 mmol), and THF (5 mL).

-

Ynone Formation: Add the terminal alkyne (1.0 mmol) to the mixture and stir at room temperature for 2 hours. This forms the α,β-unsaturated ynone intermediate in situ.

-

Cyclocondensation: Add the selected hydrazine derivative (e.g., hydrazine hydrate, 3.0 mmol) and acetonitrile (2 mL) to the flask.

-

Reaction Execution: Continue stirring the reaction mixture for an additional 16 hours at room temperature.

-

Workup and Isolation: Dilute the reaction mixture with water (10 mL) and extract with dichloromethane (2 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 3,5-disubstituted pyrazole.[10]

Conclusion

The pyrazole scaffold remains a privileged and highly versatile structure in drug discovery, particularly in the development of targeted anticancer agents.[11] Modern synthetic methods, especially multicomponent reactions, have significantly accelerated the discovery of novel derivatives with potent biological activities. The continued exploration of pyrazole-based compounds as inhibitors of key oncogenic pathways, such as those involving CDKs and VEGFRs, holds great promise for the future of cancer therapy. This guide provides a foundational resource for chemists and pharmacologists working to harness the therapeutic potential of this important heterocyclic core.

References

- 1. benchchem.com [benchchem.com]

- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. researchgate.net [researchgate.net]

In Vitro Evaluation of 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine: A Review of Available Data

Despite a comprehensive search of scientific literature and databases, a detailed in vitro evaluation of the compound 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine is not publicly available. While the pyrazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds, specific experimental data, including quantitative metrics, detailed protocols, and associated signaling pathways for this particular molecule, remains elusive.

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. The diverse biological profiles of pyrazole-containing molecules stem from their ability to engage with a variety of biological targets through various modes of interaction.

Compounds structurally related to this compound have been synthesized and investigated for various therapeutic applications. For instance, other pyrazole-ethanamine derivatives have been explored for their potential biological activities. However, specific in vitro assay results, such as IC50 or Ki values from receptor binding or enzyme inhibition studies for this compound, have not been reported in the reviewed literature.

Furthermore, the absence of published research on this specific compound means there are no established experimental protocols for its in vitro assessment. Methodologies for key experiments, which would form the basis of a technical guide, are therefore not available. Similarly, without knowledge of its biological targets and mechanism of action, the creation of diagrams for signaling pathways or experimental workflows is not feasible.

In-depth Technical Guide: 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine (CAS No. 1215936-45-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine, identified by CAS number 1215936-45-0, is a pyrazole-based primary amine that serves as a key building block in medicinal chemistry. Its structural features, particularly the metabolically stable pyrazole ring, make it a valuable intermediate in the synthesis of complex molecules, most notably kinase inhibitors.[1] This guide provides a comprehensive overview of the available technical information regarding this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine is presented in the table below. This data is crucial for its application in synthetic chemistry, enabling researchers to select appropriate reaction conditions and purification methods.

| Property | Value | Reference |

| CAS Number | 1215936-45-0 | [2] |

| Molecular Formula | C₇H₁₃N₃ | N/A |

| Molecular Weight | 139.2 g/mol | [1] |

| Synonym | 1-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-ethylamine | [2] |

Synthesis

General Synthetic Approaches for Pyrazole Rings

The synthesis of pyrazole cores typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3] Variations of this approach allow for the introduction of different substituents on the pyrazole ring. Another common method is the [3+2] cycloaddition reaction between a diazo compound and an alkyne.[3]

Postulated Synthetic Workflow

A logical, though not experimentally verified, workflow for the synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine could involve the initial formation of a substituted pyrazole core followed by the introduction of the aminopropane group.

Caption: Postulated general synthetic workflow for the target compound.

Biological and Medicinal Chemistry Applications

The primary documented application of 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine is as a synthetic intermediate in the development of kinase inhibitors.[1]

Role as a Kinase Inhibitor Intermediate

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is implicated in a multitude of diseases, including cancer, inflammatory disorders, and autoimmune diseases. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

The pyrazole scaffold is a common feature in many kinase inhibitors. The metabolic stability conferred by the pyrazole ring is a desirable property in drug candidates.[1] 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine provides a versatile platform for the elaboration of more complex molecules designed to fit into the ATP-binding pocket of specific kinases.

While no specific kinase targets or biological data for compounds directly derived from this intermediate are available in the reviewed literature, the general importance of pyrazole-containing molecules as kinase inhibitors is well-established.[4][5]

Conclusion

2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine is a valuable chemical intermediate with clear applications in the synthesis of potential therapeutic agents, particularly kinase inhibitors. While detailed experimental protocols for its synthesis and specific biological data are not extensively documented in the public domain, its structural characteristics and the known biological importance of the pyrazole moiety underscore its significance for researchers in drug discovery and medicinal chemistry. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

- 1. 2-Methyl-2-(pyrazin-2-yl)propan-1-amine|CAS 1176768-41-4 [benchchem.com]

- 2. 1-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-ethylamine | 1215936-45-0 [chemicalbook.com]

- 3. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Knorr Pyrazole Synthesis of Ethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a multitude of clinically approved drugs and biologically active compounds.[1] The Knorr pyrazole synthesis, a classic and versatile reaction, provides a direct route to this important heterocycle through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] This application note focuses on a specific and highly relevant application of this reaction: the synthesis of pyrazoles bearing an ethanamine (aminoethyl) side chain. These structures are of particular interest to the drug development community as they are analogues of histamine and show potential as modulators of histamine receptors, key targets in inflammatory and neurological pathways.[5][6]

This document provides detailed experimental protocols for the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives, a summary of quantitative data from representative syntheses, and a discussion of their pharmacological relevance.

Pharmacological Significance: Pyrazole-Based Histamine Analogues

Histamine is a crucial neurotransmitter and immunomodulator that exerts its effects through four G-protein coupled receptors (H1, H2, H3, and H4).[7][8] Consequently, these receptors are significant targets for therapeutic intervention in a range of pathologies, including allergic reactions, gastric ulcers, and neurological disorders. The structural similarity of pyrazoles with an ethanamine substituent to histamine has led to their investigation as histamine receptor antagonists.[5][6] For instance, pyrazole derivatives have been explored as potential histamine H3 receptor antagonists for the treatment of conditions like Alzheimer's disease and ADHD.[9] The ethanamine side chain is critical for interaction with the histamine receptors, making the synthetic protocols described herein highly relevant for the development of novel therapeutics targeting these pathways.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to various physiological responses, including allergic and inflammatory reactions.[7][10] The pathway is initiated by the Gq alpha subunit activating phospholipase C (PLC), which subsequently leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response.[9]

Figure 1: Simplified Histamine H1 Receptor Signaling Pathway.

Knorr Pyrazole Synthesis: General Mechanism

The Knorr pyrazole synthesis proceeds via a cyclocondensation reaction. The mechanism is typically acid-catalyzed and begins with the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration to yield the stable, aromatic pyrazole ring.[11]

Figure 2: General Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocols

The following protocols are based on the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives as described in the literature.[5]

Protocol 1: Synthesis of tert-butyl (2-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethyl)carbamate

This protocol details the synthesis of a protected aminoethyl pyrazole from a β-keto ester and a substituted hydrazine.

Materials:

-

Methyl 5-((tert-butoxycarbonyl)amino)-3-oxopentanoate

-

Phenylhydrazine

-

Methanol (MeOH)

Procedure:

-

A solution of methyl 5-((tert-butoxycarbonyl)amino)-3-oxopentanoate and phenylhydrazine in methanol is heated at reflux.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired protected pyrazole.

Protocol 2: Deprotection to Yield 3-(2-aminoethyl)-5-hydroxy-1-phenyl-1H-pyrazole

This protocol describes the removal of the Boc protecting group to yield the final ethanamine-substituted pyrazole.

Materials:

-

tert-butyl (2-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethyl)carbamate

-

Hydrochloric acid in ethyl acetate (HCl-EtOAc)

Procedure:

-

The protected pyrazole is dissolved in ethyl acetate.

-

A solution of hydrochloric acid in ethyl acetate is added to the mixture.

-

The reaction is stirred at room temperature.

-

The resulting precipitate is collected by filtration, washed with ethyl acetate, and dried to give the hydrochloride salt of the final product.

Figure 3: Experimental Workflow for the Synthesis of a 3-(2-aminoethyl)pyrazole Derivative.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 1-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates from the reaction of methyl 5-((tert-butoxycarbonyl)amino)-3-oxopentanoate with different hydrazine derivatives in refluxing methanol.[5]

| Hydrazine Derivative (R-NHNH₂) | R Group | Yield (%) |

| Hydrazine hydrate | H | 83 |

| Methylhydrazine | Methyl | 65 |

| Phenylhydrazine | Phenyl | 78 |

| 4-Chlorophenylhydrazine | 4-Chlorophenyl | 72 |

| 4-Carboxyphenylhydrazine | 4-Carboxyphenyl | 48 |

Conclusion